

ML380: A Powerful Tool for Validating M5 Receptor Function

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Compound of Interest

Compound Name: ML380

Cat. No.: B609160

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A Comparative Guide for Researchers

The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological disorders. However, the lack of selective pharmacological tools has historically hindered the elucidation of its precise physiological roles. The development of **ML380**, a potent and selective positive allosteric modulator (PAM) of the M5 receptor, represents a significant advancement in the field, providing researchers with a valuable tool to probe M5 receptor function with unprecedented precision.

This guide provides a comprehensive comparison of **ML380** with other available M5 receptor modulators, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate tools for their studies of M5 receptor pharmacology and physiology.

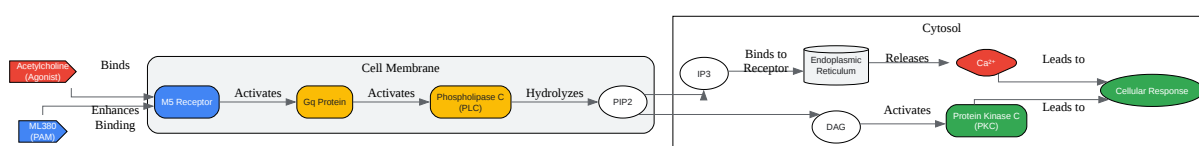
Comparative Performance of M5 Receptor Positive Allosteric Modulators

The following table summarizes the in vitro potency and selectivity of **ML380** and other notable M5 PAMs. **ML380** exhibits high potency for the human M5 receptor with an EC₅₀ of 190 nM and demonstrates excellent selectivity over other muscarinic receptor subtypes.^[1]

Compound	hM5 EC50 (nM)	rM5 EC50 (nM)	Selectivity Profile (EC50 or IC50 in μ M)	Reference
ML380	190	610	>30 μ M (M1-M4)	[1]
ML129	1,100	-	>30 μ M (M1-M4)	[2]
ML172	1,900	-	>30 μ M (M1-M4)	[3]
ML326	550	470	>30 μ M (M1-M4)	[4]
VU0365114	~2,700-4,800	-	Selective vs M1, modest activity at M3	[5]

M5 Receptor Signaling Pathway

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6][7] Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

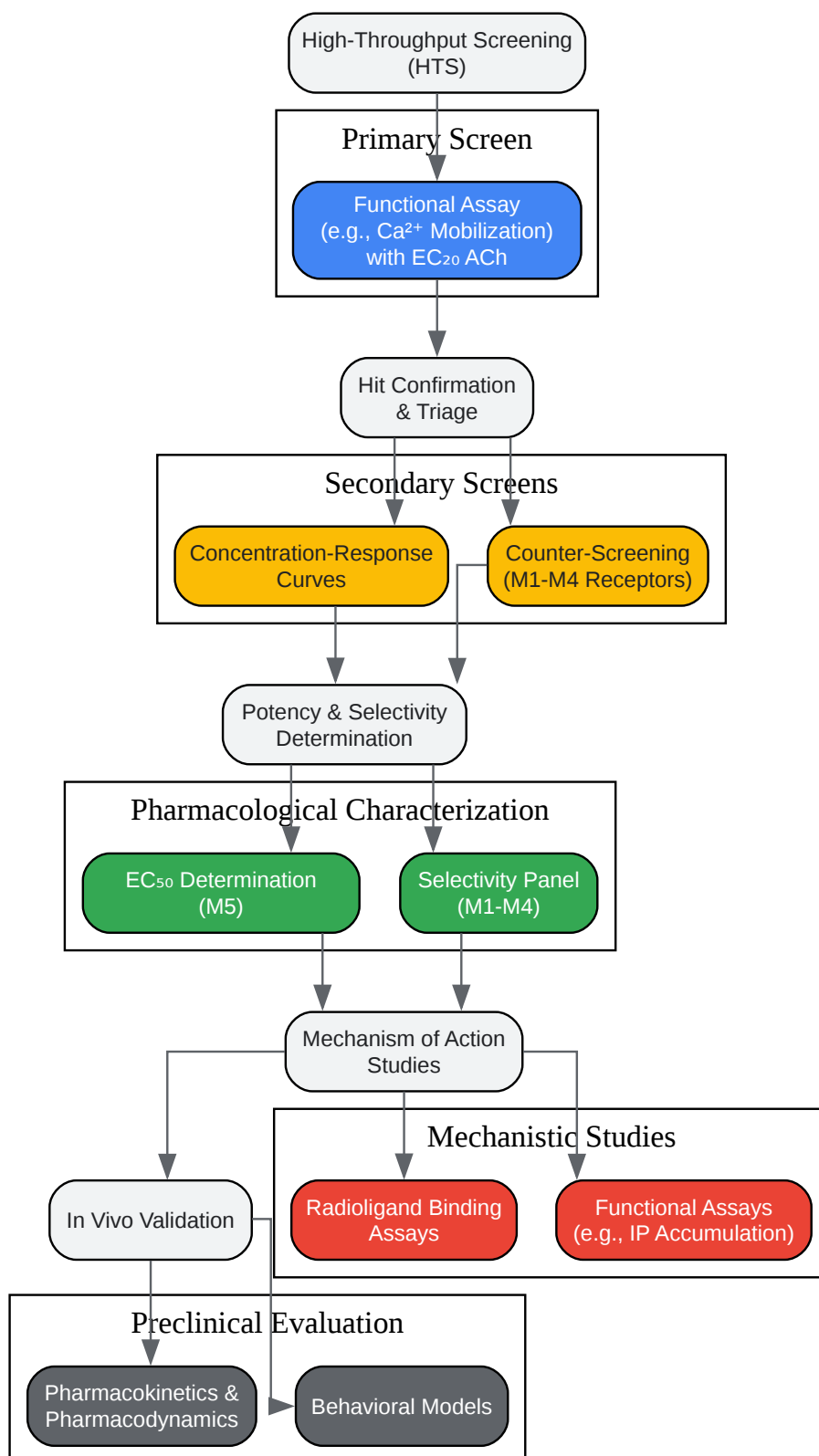


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Caption: M5 receptor signaling cascade.

Experimental Workflow for M5 PAM Validation

The validation of a novel M5 PAM like **ML380** typically follows a multi-step experimental workflow, starting from high-throughput screening and progressing to detailed pharmacological characterization.



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